4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine
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Description
4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a useful research compound. Its molecular formula is C16H19ClN4O4S and its molecular weight is 398.86. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar structure, such as piperazine derivatives, have been found to interact with a variety of targets, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . They can interact with their targets and cause changes that result in their biological activity.
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of disease states, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Piperazine is a common structural motif found in pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Properties
IUPAC Name |
4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O4S/c1-24-15-11-14(18-16(19-15)25-2)20-6-8-21(9-7-20)26(22,23)13-5-3-4-12(17)10-13/h3-5,10-11H,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUNGHMFKBGBAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.